molecular formula C20H14N4O6 B2633991 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 862808-45-5

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Katalognummer B2633991
CAS-Nummer: 862808-45-5
Molekulargewicht: 406.354
InChI-Schlüssel: JZYHYYWJSXIAAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H14N4O6 and its molecular weight is 406.354. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation as Anti-inflammatory Agents

A study by Nikalje et al. (2015) involved the synthesis of novel compounds with the acetamido and thiazolidinone moiety, evaluating their anti-inflammatory activity through in vitro and in vivo models. The compounds demonstrated promising anti-inflammatory effects in both models, with molecular docking studies conducted to understand their binding affinity towards human serum albumin (HSA). This research highlights the potential application of such compounds in developing new anti-inflammatory drugs Nikalje, Hirani, & Nawle, 2015.

Anticonvulsant Evaluation

Nath et al. (2021) synthesized a series of indoline derivatives with functionalized aryloxadiazole amine and benzothiazole acetamide, evaluating them for anticonvulsant activities. The study utilized maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity by motor impairment model in mice. The findings revealed significant anticonvulsant activity for certain compounds, providing insights into the development of novel anticonvulsant medications Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021.

Enzyme Inhibition for Therapeutic Applications

Research conducted by Abbasi et al. (2019) focused on the synthesis of new compounds containing benzodioxane and acetamide moieties for evaluating their enzyme inhibitory potential. The study aimed at investigating these compounds' inhibitory activities against α-glucosidase and acetylcholinesterase, with most compounds showing substantial inhibitory activity. These findings indicate potential applications in treating diseases related to enzyme dysfunction Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019.

Antibacterial and Antifungal Activities

The study by Patel and Dhameliya (2010) synthesized and evaluated a series of compounds for their antibacterial and antifungal activities. The newly synthesized title compounds exhibited promising antibacterial activities, suggesting their potential as prospective antimicrobials. This research contributes to the ongoing search for new antibacterial and antifungal agents Patel & Dhameliya, 2010.

Synthesis and Characterization for Various Biological Activities

The synthesis and biological evaluation of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide by Nikalje (2014) revealed compounds with promising anti-inflammatory activity in both in vitro and in vivo models, further evaluated for ulcerogenic toxicity showing a good gastrointestinal safety profile. Such studies provide a basis for developing new compounds with potential therapeutic applications Nikalje, 2014.

Eigenschaften

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6/c25-16(10-24-18(26)12-3-1-2-4-13(12)19(24)27)21-20-23-22-17(30-20)11-5-6-14-15(9-11)29-8-7-28-14/h1-6,9H,7-8,10H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYHYYWJSXIAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.